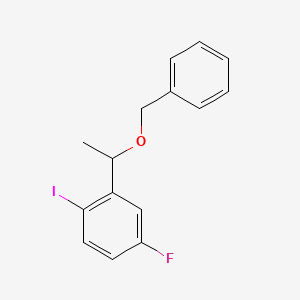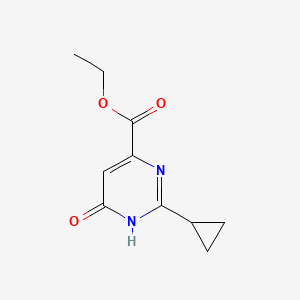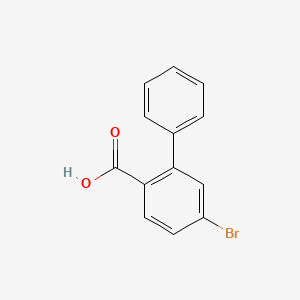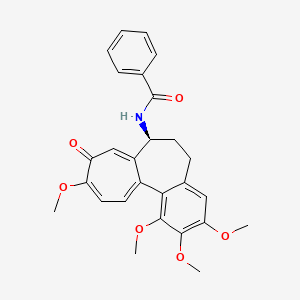
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a fluoro group, and an iodo group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the iodo group.
Oxidation: Potassium permanganate in an acidic medium can oxidize the benzyloxy group.
Reduction: Lithium aluminum hydride can reduce the benzyloxy group to a benzyl alcohol.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(1-(Benzyloxy)ethyl)-4-fluoro-1-methoxybenzene.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Biological Studies: It can be used to study the effects of fluorinated and iodinated aromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of 2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluoro and iodo groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(Benzyloxy)ethyl)-4-chloro-1-iodobenzene: Similar structure but with a chloro group instead of a fluoro group.
2-(1-(Benzyloxy)ethyl)-4-fluoro-1-bromobenzene: Similar structure but with a bromo group instead of an iodo group.
Uniqueness
The presence of both fluoro and iodo groups in 2-(1-(Benzyloxy)ethyl)-4-fluoro-1-iodobenzene makes it unique, as these groups can significantly influence the compound’s reactivity and biological activity. The fluoro group can enhance the compound’s metabolic stability, while the iodo group can facilitate its use in radiolabeling for imaging studies.
Propriétés
Formule moléculaire |
C15H14FIO |
|---|---|
Poids moléculaire |
356.17 g/mol |
Nom IUPAC |
4-fluoro-1-iodo-2-(1-phenylmethoxyethyl)benzene |
InChI |
InChI=1S/C15H14FIO/c1-11(14-9-13(16)7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Clé InChI |
LYTVMDQPRAOTNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)I)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13974875.png)






![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)

![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)


![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
